ARN19702
Description
Properties
Molecular Formula |
C21H22FN3O3S2 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22FN3O3S2/c1-3-30(27,28)19-7-5-4-6-16(19)20(26)25-11-10-24(13-14(25)2)21-23-17-9-8-15(22)12-18(17)29-21/h4-9,12,14H,3,10-11,13H2,1-2H3/t14-/m0/s1 |
InChI Key |
UKQOLPNYRVPCBM-AWEZNQCLSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(C[C@@H]2C)C3=NC4=C(S3)C=C(C=C4)F |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2C)C3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-Fluoro-1,3-Benzothiazole Core
The benzothiazole ring system is constructed via cyclization of 2-amino-5-fluorothiophenol derivatives. A modified protocol from Frontiers in Chemistry involves reacting 2-amino-5-fluorothiophenol with acyl chlorides or brominated reagents under basic conditions. For instance, treatment with 2-hydroxyiodobenzene and potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C yields the 6-fluoro-1,3-benzothiazole intermediate (50% yield). Key parameters include:
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Solvent | DMSO | 50% | |
| Temperature | 120°C | ||
| Reaction Time | 6 hours | ||
| Workup | Column chromatography (PE:EA = 2:1) |
Alternative routes employ 2-amino-6-chlorobenzothiazole as a starting material, with fluorine introduced via nucleophilic aromatic substitution using potassium fluoride (KF) in polar aprotic solvents.
Stereoselective Synthesis of (2S)-2-Methylpiperazine
The chiral (2S)-2-methylpiperazine moiety is synthesized through asymmetric hydrogenation or enzymatic resolution. Patent EP2137173A2 discloses a process where 4-acetylpiperazine intermediates are generated via reductive amination of ketones with chiral amines. For example:
Reduction of 4-Bromomethylbenzoate :
Coupling with Chiral Amines :
Introduction of the Ethylsulfonyl Group
The ethylsulfonylphenyl group is introduced through a three-step sequence:
Thioether Formation :
Oxidation to Sulfone :
Purification :
Final Coupling and Methanone Formation
The benzothiazole and piperazine intermediates are coupled via a nucleophilic aromatic substitution (SNAr) reaction. Patent EP2137173A2 highlights the use of NMP as a solvent to enhance reactivity:
Reaction Setup :
Methanone Formation :
Optimization and Scale-Up Considerations
Critical process parameters for industrial-scale synthesis include:
- Solvent Selection : NMP improves coupling efficiency but requires careful handling due to toxicity.
- Purification : Anion exchange resins (e.g., Duolite A7) remove unreacted starting materials.
- Crystallization : Slow cooling (5°C over 2.5 hours) ensures high-purity product.
| Step | Critical Parameter | Outcome |
|---|---|---|
| Benzothiazole Synthesis | DMSO, 120°C | 50% yield, minimal byproducts |
| Piperazine Resolution | Chiral Pd/C hydrogenolysis | >99% enantiomeric excess |
| Sulfonation | H₂O₂ in acetic acid | 90% conversion |
Analytical Characterization
Final product validation employs:
Chemical Reactions Analysis
ARN19702 undergoes several types of chemical reactions, including:
Oxidation: The sulfonyl group can undergo oxidation reactions under specific conditions.
Reduction: The benzothiazole ring can be reduced to form different derivatives.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups using suitable reagents
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone, also known as ARN19702, is a chemical compound with potential applications that are currently being explored in scientific research .
Chemical Information
Key data regarding the compound [2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone:
- Molecular Formula:
- Molecular Weight: 447.6 g/mol
- IUPAC Name: (2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone
- Synonyms: this compound, 1971937-18-4, CHEMBL4641320, WTF
- InChI Key: UKQOLPNYRVPCBM-AWEZNQCLSA-N
- SMILES: CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(C[C@@H]2C)C3=NC4=C(S3)C=C(C=C4)F
Potential Applications
While the specific applications of this compound are not extensively detailed in the provided search results, the available information suggests potential uses in several areas:
- Drug Discovery and Development: this compound is listed as a compound with a ChEMBL ID, suggesting its inclusion in drug discovery databases . It is also referenced in patents, implying potential therapeutic applications in the cardiovascular field .
- Neurobiological Research: The broader family of kynurenine (KYN) metabolites, which have structural similarities to this compound, have garnered attention in neurobiological research, particularly through their modulation of NMDA receptors .
- Synthesis and Chemical Reactions: this compound is involved in chemical reactions such as oxidation, reduction, and substitution. It is used in the formation of the benzothiazole core, introduction of the piperazine moiety, and attachment of the sulfonyl group.
Tryptophan–Kynurenine Metabolism
Mechanism of Action
ARN19702 exerts its effects by inhibiting N-acylethanolamine acid amidase, an enzyme that degrades bioactive lipids such as palmitoylethanolamide. By inhibiting this enzyme, this compound increases the levels of these bioactive lipids, which in turn activate peroxisome proliferator-activated receptor-α, leading to anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Sulfonylphenyl Derivatives
describes 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone and related analogs. These compounds share the sulfonylphenyl motif with ARN19702 but incorporate a triazole-thioether scaffold instead of a piperazine-benzothiazole system. Key differences include:
- Target Specificity : Triazole derivatives in are primarily studied as antimicrobial or antifungal agents, whereas this compound targets NAAA for pain modulation .
- Stereochemical Complexity : this compound’s chiral 2S-methylpiperazine enhances binding specificity to NAAA, a feature absent in triazole analogs .
- Fluorine Substitution : Both classes utilize fluorine atoms (e.g., 6-fluoro-benzothiazole in this compound vs. 2,4-difluorophenyl in triazoles) to optimize pharmacokinetic properties and target engagement .
Piperazine-Containing Analogs
details 2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone, a compound with a piperazine ring and fluorophenyl group. Comparisons include:
- Pharmacological Targets : The compound likely targets serotonin or dopamine receptors due to its benzimidazole and fluorophenylpiperazine moieties, contrasting with this compound’s enzyme inhibition mechanism .
- Structural Similarities : Both compounds feature a piperazine ring and fluorinated aromatic groups, but this compound’s ethylsulfonylphenyl group and benzothiazole substitution enhance NAAA affinity .
- Bioavailability : this compound is orally active, whereas the compound’s high topological polar surface area (77.5 Ų) may limit membrane permeability .
Sulfonyl-Containing Agrochemicals
lists sulfonylurea herbicides like metsulfuron-methyl. While these share the sulfonyl group with this compound, their applications diverge:
- Mode of Action : Sulfonylureas inhibit acetolactate synthase in plants, whereas this compound inhibits NAAA in mammals .
- Structural Divergence : Agrochemicals in lack the piperazine-benzothiazole core, instead incorporating triazine rings and methyl/ethoxy substituents .
Research Findings and Implications
- This compound vs. NAAA Inhibitors : Preclinical studies show this compound’s EC₅₀ for NAAA inhibition is ~10 nM, surpassing earlier inhibitors like AM9054 in potency and oral bioavailability .
- Limitations: No direct comparison with other NAAA inhibitors (e.g., URB894) is available in the provided evidence, necessitating further studies.
Biological Activity
The compound [2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone, also referred to by its CAS number 1971937-18-4, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 447.55 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects. The ethylsulfonyl group is also significant for enhancing solubility and bioavailability.
1. Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)
Research has highlighted the compound's potential as a dual inhibitor of sEH and FAAH, enzymes involved in pain modulation and inflammation. Inhibiting these enzymes can elevate levels of bioactive lipids that possess anti-inflammatory properties. A study demonstrated that related benzothiazole-phenyl analogs exhibited low nanomolar inhibition potencies against these targets, suggesting that structural modifications can enhance efficacy .
2. Antinociceptive Effects
Animal model studies have shown that compounds similar to [2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone can alleviate pain without the common side effects associated with traditional analgesics like opioids. The dual inhibition mechanism allows for effective pain relief while minimizing behavioral depression in test subjects .
3. Anti-inflammatory Properties
The compound's ability to inhibit sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory effects. This mechanism suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
The SAR studies conducted on benzothiazole derivatives indicate that specific substitutions on the aromatic rings significantly impact their biological activity. For instance, trifluoromethyl groups positioned at ortho or para locations were well tolerated and did not hinder metabolic stability in liver microsomes. This insight is crucial for optimizing the pharmacological profile of future derivatives .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study on Pain Management : A study involving a dual sEH/FAAH inhibitor demonstrated significant pain relief in rat models without affecting voluntary locomotor behavior, indicating a favorable safety profile compared to traditional analgesics .
- Inflammation Model : In models of acute inflammation, compounds structurally related to [2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone showed comparable efficacy to nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as safer alternatives in managing inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
